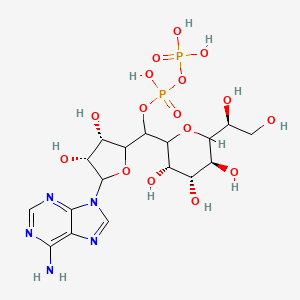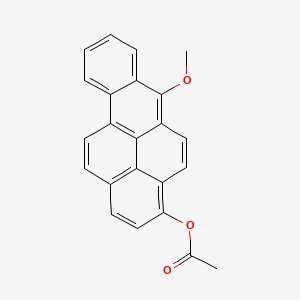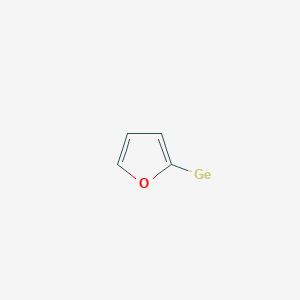
Furylgermane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Furan-2-yl)germane is an organogermanium compound that features a furan ring attached to a germanium atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Furan-2-yl)germane typically involves the reaction of furan derivatives with germanium-containing reagents. One common method is the reaction of furan with germanium tetrachloride in the presence of a reducing agent such as lithium aluminum hydride. The reaction proceeds under mild conditions, typically at room temperature, and yields (Furan-2-yl)germane as the primary product.
Industrial Production Methods
While specific industrial production methods for (Furan-2-yl)germane are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive germanium compounds.
Analyse Des Réactions Chimiques
Types of Reactions
(Furan-2-yl)germane can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The germanium atom can be reduced to form germane derivatives.
Substitution: The hydrogen atoms on the furan ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions include furan-2-carboxylic acid derivatives, germane derivatives, and various substituted furan compounds.
Applications De Recherche Scientifique
(Furan-2-yl)germane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organogermanium compounds.
Biology: Studies have explored its potential as an antimicrobial agent due to its unique chemical structure.
Medicine: Research is ongoing into its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: It is used in the development of advanced materials, including semiconductors and polymers.
Mécanisme D'action
The mechanism of action of (Furan-2-yl)germane involves its interaction with various molecular targets. In biological systems, it can interact with cellular enzymes and proteins, leading to changes in cellular function. The furan ring can undergo metabolic transformations, while the germanium atom can form complexes with biomolecules, influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan-2-ylmethanethiol: Contains a furan ring with a sulfanylmethyl group.
Furan-2-ylmethylamine: Contains a furan ring with a methylamine group.
Furan-2-ylboronic acid: Contains a furan ring with a boronic acid group.
Uniqueness
(Furan-2-yl)germane is unique due to the presence of the germanium atom, which imparts distinct chemical properties compared to other furan derivatives. This makes it particularly useful in applications requiring specific electronic or structural characteristics.
Propriétés
Formule moléculaire |
C4H3GeO |
|---|---|
Poids moléculaire |
139.70 g/mol |
InChI |
InChI=1S/C4H3GeO/c5-4-2-1-3-6-4/h1-3H |
Clé InChI |
YNGGGWYQBFLOLU-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)[Ge] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


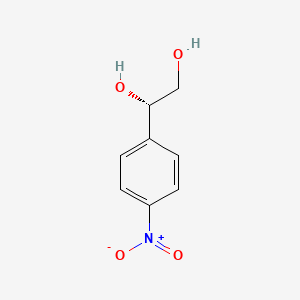

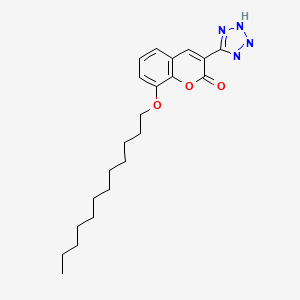
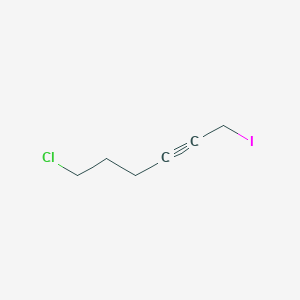

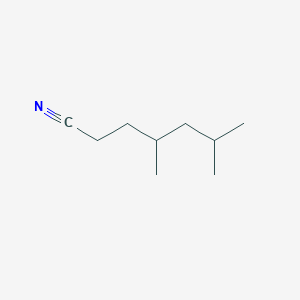
![4-[2-(1H-Pyrazol-1-yl)ethyl]phenol](/img/structure/B14439459.png)
![3-[(Hydroxyimino)methyl]-1-phenylpyridine-2(1H)-thione](/img/structure/B14439461.png)
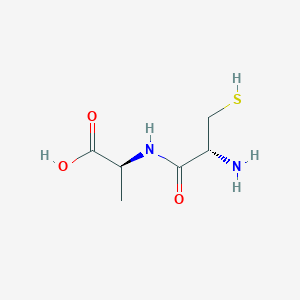
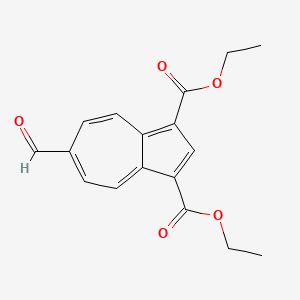
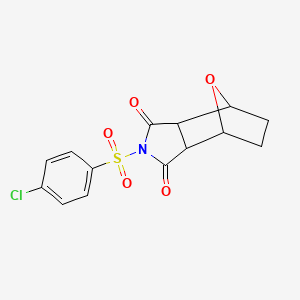
![1-Methyl-2-{[(2-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide](/img/structure/B14439486.png)
